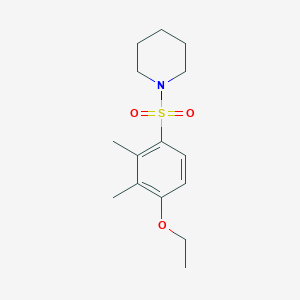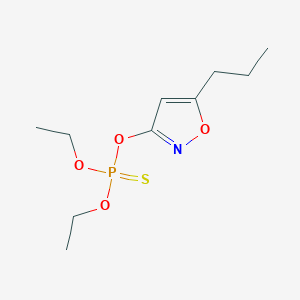
2-Benzenesulfonylamino-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzenesulfonylamino-benzamide, also known as N-(2-benzenesulfonyl)-2-amino-benzamide, is a chemical compound that is widely used in scientific research. This compound has a variety of applications in the field of biochemistry and pharmacology, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 2-Benzenesulfonylamino-benzamide is based on its ability to bind to specific proteins and enzymes. It has been shown to inhibit the activity of various protein kinases and phosphatases, which play important roles in cell signaling and regulation. By inhibiting these enzymes, 2-Benzenesulfonylamino-benzamide can modulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-Benzenesulfonylamino-benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been used as a tool compound to study the mechanisms of apoptosis. It has also been shown to inhibit the growth of various cancer cell lines, and it has been investigated as a potential anti-cancer agent. In addition, 2-Benzenesulfonylamino-benzamide has been shown to modulate the activity of various enzymes involved in metabolism and signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Benzenesulfonylamino-benzamide is its versatility. It can be used as a tool compound in a variety of scientific research applications, and it has been shown to have a wide range of biochemical and physiological effects. However, one of the limitations of 2-Benzenesulfonylamino-benzamide is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, and caution should be taken when handling this compound.
Future Directions
There are many potential future directions for the study of 2-Benzenesulfonylamino-benzamide. One area of research could be the development of more potent and selective inhibitors of specific protein kinases and phosphatases. Another area of research could be the investigation of the anti-cancer properties of 2-Benzenesulfonylamino-benzamide, and the development of new cancer therapies based on this compound. Additionally, 2-Benzenesulfonylamino-benzamide could be further investigated as a tool compound for the study of protein-protein interactions and cellular signaling pathways.
Synthesis Methods
The synthesis of 2-Benzenesulfonylamino-benzamide can be achieved through a simple reaction between 2-aminobenzamide and benzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and yields the desired product in high purity and yield. This method has been widely used in the synthesis of 2-Benzenesulfonylamino-benzamide for scientific research purposes.
Scientific Research Applications
2-Benzenesulfonylamino-benzamide has a wide range of applications in scientific research. It has been used as a tool compound in the study of protein-protein interactions, and it has been shown to inhibit the activity of various enzymes, such as protein kinases and phosphatases. It has also been used as a fluorescent probe for the detection of specific biomolecules, such as DNA and RNA.
properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(benzenesulfonamido)benzamide |
InChI |
InChI=1S/C13H12N2O3S/c14-13(16)11-8-4-5-9-12(11)15-19(17,18)10-6-2-1-3-7-10/h1-9,15H,(H2,14,16) |
InChI Key |
WFUWWQRUDHNTGF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)


